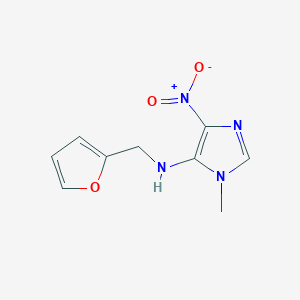

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine

Overview

Description

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is a chemical compound that features a furan ring attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine typically involves the reaction of 2-furylmethylamine with 1-methyl-4-nitroimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing the reactants through a reactor under controlled conditions. This approach can improve yield and reduce production time compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The nitro group can be reduced to an amino group, resulting in the formation of N-(2-furylmethyl)-1-methyl-4-amino-1H-imidazol-5-amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid.

Reduction: N-(2-furylmethyl)-1-methyl-4-amino-1H-imidazol-5-amine.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is primarily studied for its antimicrobial and anticancer properties. The imidazole derivatives have been recognized for their ability to interact with biological targets, acting as enzyme inhibitors or modulators. This compound's mechanism of action may involve the generation of reactive nitrogen species, which can induce stress responses leading to apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of imidazole can inhibit tumor cell proliferation. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Analytical Chemistry

The compound's reactivity allows for its use in analytical applications, particularly in developing new methodologies for detecting biological molecules. Its unique structure can facilitate the design of probes or sensors that selectively bind to specific targets.

Application Example: Sensor Development

Researchers have utilized imidazole derivatives in the creation of electrochemical sensors for detecting biomolecules, leveraging their ability to undergo redox reactions. This application is critical in clinical diagnostics and environmental monitoring.

Molecular Biology

In molecular biology, this compound can be employed as a biochemical tool for studying enzyme function and cellular pathways. Its ability to modulate enzymatic activity makes it valuable in investigating metabolic pathways and disease mechanisms.

Example: Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, providing insights into their roles in disease states, particularly in cancer metabolism.

Materials Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced properties such as electrical conductivity or thermal stability.

Research Example: Polymer Composites

Recent studies have investigated the synthesis of polymer composites containing this compound, aiming to improve mechanical strength and thermal properties for applications in electronics and aerospace industries.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The furan and imidazole rings may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-(2-furylmethyl)-7H-purin-6-amine: A compound with a similar furan ring structure but different biological activity.

3-(2-furyl)acrylic acid: Another furan-containing compound with different chemical properties and applications.

Uniqueness

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is unique due to its combination of a furan ring and an imidazole ring with a nitro group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Biological Activity

N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine is a chemical compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring and an imidazole ring with a nitro group, which contributes to its distinctive chemical reactivity and potential biological effects. Its molecular structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, yielding promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Bacillus subtilis | 4.69 |

These findings suggest that the compound has potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer activity. A study focusing on similar imidazole derivatives reported that compounds with structural similarities exhibited cytotoxic effects against various cancer cell lines. Although specific data on this compound's anticancer activity is limited, its structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation, suggesting a potential pathway for further research .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the nitro group may play a critical role in its antimicrobial action by interfering with bacterial protein synthesis or DNA replication processes. The furan and imidazole moieties may also contribute to interactions with biological targets through hydrogen bonding and π-stacking interactions .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of compounds similar to this compound:

- SARS-CoV-2 Inhibition : Research into furan-containing compounds has identified derivatives that inhibit the main protease (Mpro) of SARS-CoV-2, showcasing the relevance of furan structures in antiviral drug development .

- Antifungal Activity : Similar compounds have been tested for antifungal properties, demonstrating effectiveness against Candida albicans with MIC values significantly lower than traditional antifungal agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-imidazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step condensation reactions. For imidazole derivatives, a common approach is the cyclization of nitro-substituted precursors with furan-containing alkylamines. Key steps include:

- Condensation : Use of polyphosphoric acid (PPA) as a catalyst for cyclization, as demonstrated in benzimidazole syntheses .

- Solvent selection : Dichloromethane (DCM) or toluene under inert atmospheres (argon/nitrogen) to prevent side reactions .

- Purification : Column chromatography (silica gel, 20:1 hexane/ethyl acetate) or recrystallization from DMSO/water mixtures for high-purity yields .

- Optimization : Adjusting stoichiometry of reagents (e.g., 1.1:1 molar ratio of furan-methylamine to nitro-imidazole precursor) and reaction time (24–48 hours) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?

Methodological Answer:

- FT-IR : Identify functional groups (e.g., nitro group stretching at ~1520–1350 cm⁻¹, C-N imidazole ring vibrations at ~1600 cm⁻¹) .

- NMR :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z). Compare fragmentation patterns with known imidazole derivatives .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be utilized to resolve the crystal structure of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation of a saturated DCM/ethanol solution at 4°C to obtain single crystals .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Collect data up to 0.8 Å resolution .

- Refinement with SHELX :

Q. What computational methods (e.g., DFT) are suitable for studying electronic properties and reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to calculate:

- HOMO-LUMO gaps to predict reactivity.

- Electrostatic potential maps for nucleophilic/electrophilic sites.

- Transition-state geometries for nitro-group reduction or furan ring reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study stability .

Q. How can researchers address discrepancies in spectroscopic or crystallographic data during structure elucidation?

Methodological Answer:

- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies > 0.05 Å may indicate refinement errors .

- Data Reconciliation : If NMR peaks suggest impurities, re-examine HPLC traces (C18 column, 70:30 acetonitrile/water mobile phase) to confirm purity >98% .

- Twinned Crystals : Use SHELX's TWIN/BASF commands to model twinning and improve R-factors .

Q. What strategies optimize HPLC or LC-MS methods for analyzing this compound in complex mixtures?

Methodological Answer:

- Column Selection : C18 reverse-phase columns (5 µm particle size) for separation of polar nitro-imidazole derivatives .

- Mobile Phase : Gradient elution with 0.1% formic acid in water/acetonitrile (90:10 to 50:50 over 20 minutes) to enhance peak resolution .

- Detection : UV detection at 254 nm (imidazole absorption) and tandem MS (MRM mode) for specificity in biological matrices .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methyl-5-nitroimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-12-6-11-9(13(14)15)8(12)10-5-7-3-2-4-16-7/h2-4,6,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEUCUPZXDUBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1NCC2=CC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.